molecular formula C7H3Cl2NO3 B1279004 4-Chloro-2-nitrobenzoyl chloride CAS No. 41995-04-4

4-Chloro-2-nitrobenzoyl chloride

Cat. No. B1279004
CAS RN: 41995-04-4
M. Wt: 220.01 g/mol
InChI Key: MMJYSVRCFSCVCI-UHFFFAOYSA-N
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Description

The compound 4-Chloro-2-nitrobenzoyl chloride is not directly discussed in the provided papers. However, related compounds with similar functional groups and structural motifs are extensively studied. These compounds are often used as building blocks in organic synthesis, particularly in the construction of heterocyclic compounds, which are of significant importance in drug discovery . The presence of chloro and nitro groups on the benzene ring makes these compounds highly reactive and versatile for various chemical transformations.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from commercially available materials. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material for the preparation of various nitrogenous heterocycles, utilizing polymer-supported o-phenylenediamines . Similarly, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves the reaction of 1,2-phenylenediamine and the use of glycolic acid for cyclization to avoid by-products . These methods highlight the importance of careful selection of reaction conditions and starting materials to achieve the desired products.

Molecular Structure Analysis

The molecular structure of compounds related to 4-Chloro-2-nitrobenzoyl chloride is often confirmed using spectroscopic techniques such as FT-IR and X-ray diffraction . These studies provide detailed information on the geometrical parameters of the molecules, which are crucial for understanding their reactivity and interactions. For example, the crystal structure of benzyl 4-chloro-3-nitrobenzoate reveals a three-dimensional framework formed by hydrogen bonds and pi-pi stacking interactions .

Chemical Reactions Analysis

Compounds with chloro and nitro substituents on a benzene ring are prone to undergo various chemical reactions. Nucleophilic substitution reactions are common, as seen in the transformation of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole with pyridine . Additionally, the presence of these functional groups can lead to the formation of molecular salts and cocrystals with distinct supramolecular structures, as demonstrated by the molecular salts of 2-Chloro-4-nitrobenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of strong electron-withdrawing groups like chloro and nitro groups affects the electron density distribution within the molecule, which can be studied using HOMO and LUMO analysis, as well as NBO analysis . These analyses provide insights into the stability of the molecule, charge transfer, and hyper-conjugative interactions. The first hyperpolarizability is also of interest, as it relates to the nonlinear optical properties of the compound .

Scientific Research Applications

Enhancing Detection of Estrogens

4-Nitrobenzenesulfonyl chloride, related to 4-Chloro-2-nitrobenzoyl chloride, is used in the detection of estrogens in biological fluids. This is achieved through a derivatization process which enhances detection responses significantly, important in diagnosing fetoplacental function (Higashi et al., 2006).

Framework Structures in Chemical Compounds

The compound 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, closely related to 4-Chloro-2-nitrobenzoyl chloride, forms three-dimensional framework structures due to hydrogen bonding. These structures have implications for molecular design and understanding of chemical interactions (Vasconcelos et al., 2006).

Safety And Hazards

4-Chloro-2-nitrobenzoyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions of 4-Chloro-2-nitrobenzoyl chloride research could involve its use in the synthesis of benzofurans, which are potential PET tracers . It could also be used for the derivatisation of Adiol, an endogenous proliferation agent of prostate cancer .

properties

IUPAC Name

4-chloro-2-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJYSVRCFSCVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446470
Record name 4-chloro-2-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitrobenzoyl chloride

CAS RN

41995-04-4
Record name 4-chloro-2-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture containing 1200 g. (5.95 moles) of 4-chloro-2-nitrobenzoic acid, 5000 ml. (69 moles) of thionyl chloride and 40 ml. of N,N-dimethylformamide was stirred 4 hours while the temperature was maintained at 26° C. When the evolution of hydrogen chloride subsided, the temperature was raised to 65° C. and stirring was continued an additional hour. After removing excess thionyl chloride by vacuum distillation, the residue was dissolved in 1 l. of 1,2-dichloroethane and the solution was evaporated under reduced pressure. The residue which was essentially free of thionyl chloride was dissolved in 5 l. of 1,2-dichloroethane and the solution was twice treated with decolorizing carbon and filtered to give a final solution of 4-chloro-2-nitrobenzoyl chloride in 1,2-dichloroethane which was used directly in the next step.
Quantity
5.95 mol
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reactant
Reaction Step One
Quantity
69 mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
D Limbach, H Detert, D Schollmeyer - IUCrData, 2016 - scripts.iucr.org
… The title compound, C 17 H 14 ClN 3 O 4 , was prepared by the Huisgen reaction of 4-chloro-2-nitrobenzoyl chloride and 5-(4-propyloxyphenyl)tetrazole. The diphenyl-1,3,4-oxadiazole …
Number of citations: 1 scripts.iucr.org
CM Atkinson, JCE Simpson - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… Condensation of 4-chloro-2-nitrobenzoyl chloride with ethyl acetoacetate proceeded smoothly, and hydrolysis of the product, following the method of Kermack and Smith (J. , 1929, 814)…
Number of citations: 4 pubs.rsc.org
NJ LEONARD, SN BOYD Jr - The Journal of Organic Chemistry, 1946 - ACS Publications
… 4-Chloro-2-nitrobenzoyl chloride was allowed to condense … 4-Chloro-2-nitrobenzoyl chloride. A mixture of 100 g. (0.50 … benzene solution of 4-chloro-2-nitrobenzoyl chloride was added …
Number of citations: 70 pubs.acs.org
H Zhu, B Wang, X Zhang, L Xiong, S Yu, Z Li - Chemical Research in …, 2014 - Springer
… of 4-chloro-2-nitrobenzoic acid(10, 4.02 g, 20 mmol) and thionyl chloride(30 mL) was refluxed for 5 h and condensed under reduced pressure to give 4-chloro2-nitrobenzoyl chloride(11)…
Number of citations: 8 link.springer.com
MF Cheng, HM Yu, BW Ko, Y Chang… - Organic & …, 2006 - pubs.rsc.org
The expedient synthesis of various 1,4-benzodiazepine-2,5-dione compounds, particularly those having substituents at the C3-, N1- and N4-positions is achieved. The important …
Number of citations: 30 pubs.rsc.org
LH Hurley, T Reck, DE Thurston… - Chemical research in …, 1988 - ACS Publications
… 82 mmol) in dry benzene(100 mL) was heated under reflux for 3 h, followed by evaporation of the solvent to afford 4-chloro-2nitrobenzoyl chloride as a light brown oil. After stripping …
Number of citations: 203 pubs.acs.org
JK Landquist - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… of sodium methoxide (38 g.) in dry ether (550 cc), cooled in ice, ethyl a-methylacetoacetate (101 g.) was added, followed during 15-20 minutes by 4-chloro-2-nitrobenzoyl chloride (154 g…
Number of citations: 14 pubs.rsc.org
V Bakthavachalam - 1984 - search.proquest.com
Synthetic approaches are developed to cyclobutadienopurines and lin-benzocyclobutadienopurines, new extended purine analogues, by means of flash vacuum pyrolysis of suitable …
Number of citations: 3 search.proquest.com
AA Morton, D Bannerman - Journal of the American Chemical …, 1945 - ACS Publications
… 4-Chloro-2-nitrobenzoyl Chloride.—This reagent was obtained from the corresponding acid2 by treatment with phosphorus pentachloride.3 It melted at 31 to32. …
Number of citations: 8 pubs.acs.org
D Ehrsam, F Porta, M Mori… - Anticancer …, 2019 - ar.iiarjournals.org
Aim: To develop several new derivatives aimed to complete the studies concerning the antiproliferative profile of the oxadiazole derivative MD77. Materials and Methods: The …
Number of citations: 10 ar.iiarjournals.org

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